ethyl (4-isopropylphenyl)carbamate

Overview

Description

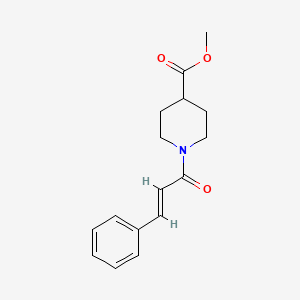

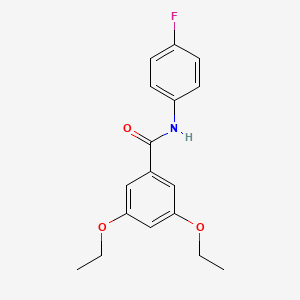

Ethyl (4-isopropylphenyl)carbamate, also known as EIPC, is a carbamate derivative that has been widely used in scientific research due to its diverse applications. It is a white crystalline solid that is soluble in most organic solvents and has a melting point of 76-77°C. EIPC has been used in various fields of study, such as biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Quantitative Detection in Alcoholic Beverages

Ethyl carbamate is widely present in fermented food and alcoholic beverages, often as a by-product of fermentation and storage, potentially toxic to humans. A novel approach based on surface-enhanced Raman scattering (SERS) has been reported for the quantitative detection of ethyl carbamate in alcoholic beverages. Individual silver-coated gold nanoparticle colloids are used as SERS amplifiers, yielding high Raman enhancement in various alcoholic beverages. The characteristic band at 1,003 cm-1, the strongest and most reproducible peak in the SERS spectra, was used for quantitative evaluation, showing great practical potential for in situ assessment and identification of ethyl carbamate in the alcoholic beverage industry (Yang et al., 2013).

Carcinogenicity Assessment

Ethyl carbamate has been assessed for carcinogenicity due to its widespread occurrence in fermented foods and beverages. A group of scientists met at the International Agency for Research on Cancer (IARC) to reassess the carcinogenicity of ethyl carbamate and other substances. The findings suggest a potential health concern due to the presence of ethyl carbamate in consumable products (Baan et al., 2007).

Formation and Detection in Food and Beverages

Ethyl carbamate, due to its genotoxic and carcinogenic nature for various species, has been a subject of extensive study. It occurs at low levels in many fermented foods and beverages and is produced by several chemical mechanisms, including ethanolysis of urea and photochemical oxidation of cyanide ion. The determination of ethyl carbamate in foods and beverages involves various strategies and techniques like gas chromatography coupled to mass spectrometry (GC–MS), high-performance liquid chromatography (HPLC), and semi-quantitative spectroscopic methods. Preventive methods at different stages of food and beverage production have been developed to lower ethyl carbamate levels in consumables (Weber & Sharypov, 2009).

Preventing Accumulation in Alcoholic Beverages

Ethyl carbamate's toxicity, carcinogenicity, and universality make it a significant challenge in the alcoholic beverages industry. Various methods, including physical, chemical, enzymatic, and metabolic engineering technologies, have been investigated and implemented to reduce the ethyl carbamate level. The review by Zhao et al. focuses on these methods, comparing their advantages and disadvantages, and addresses issues relating to the development of measures to eliminate ethyl carbamate in alcoholic beverages on both laboratory and industrial scales (Zhao et al., 2013).

properties

IUPAC Name |

ethyl N-(4-propan-2-ylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)13-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZLWZWWMFITRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)

![2-(2-nitrophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5694376.png)

![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)

![ethyl (2-imino-3-{[(5-nitro-2-furyl)methylene]amino}-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride](/img/structure/B5694395.png)

![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)

![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)